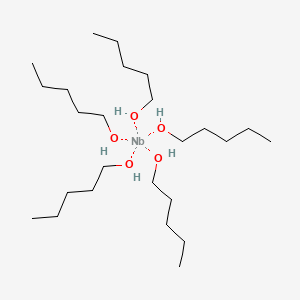

Niobium pentyloxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Niobium Pentoxide is an inorganic compound with the formula Nb2O5 . It is a colorless, insoluble, and fairly unreactive solid, which is the most widespread precursor for other compounds and materials containing niobium . It is also known as Niobium (V) oxide and appears as a white crystalline powder .

Synthesis Analysis

Niobium Pentoxide can be synthesized through various methods. One method involves the solvothermal synthesis from niobium chloride in benzyl alcohol . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble .

Molecular Structure Analysis

The structure of Niobium Pentoxide is based largely on octahedrally coordinated niobium atoms . At room or low temperature, the synthesized Nb2O5 is amorphous, and after annealing at 500 °C, a pseudohexagonal structure is obtained, while increasing the temperature to 800 °C transforms it into an orthorhombic structure .

Chemical Reactions Analysis

The oxide arises when niobium metal is oxidized in air . The oxidation of niobium dioxide, NbO2 in air forms the polymorph, L-Nb2O5 . Nano-sized niobium pentoxide particles have been synthesized by LiH reduction of NbCl5, followed by aerial oxidation .

Physical And Chemical Properties Analysis

Niobium Pentoxide is a refractory metal oxide with a high melting point of over 2500 °C and high chemical stability, including to oxygen and moisture . It is a white crystalline powder .

Mécanisme D'action

Niobium Pentoxide has gained great attention because of their fast cation intercalation faradaic charge storage that endows them with high rate energy storage performance . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through the exchange of chloride ligands .

Safety and Hazards

Orientations Futures

The demand for high rate energy storage systems is continuously increasing driven by portable electronics, hybrid/electric vehicles, and the need for balancing the smart grid . Accordingly, Nb2O5 based materials have gained great attention because of their fast cation intercalation faradaic charge storage that endows them with high rate energy storage performance . This opens up new research directions for the development of Nb2O5 based materials .

Propriétés

IUPAC Name |

niobium;pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C5H12O.Nb/c5*1-2-3-4-5-6;/h5*6H,2-5H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTNAEXBLSJWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO.CCCCCO.CCCCCO.CCCCCO.CCCCCO.[Nb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H60NbO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium pentyloxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

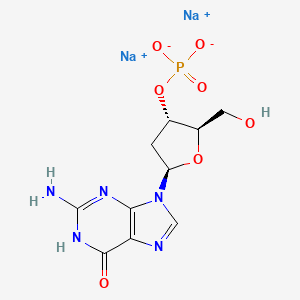

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)